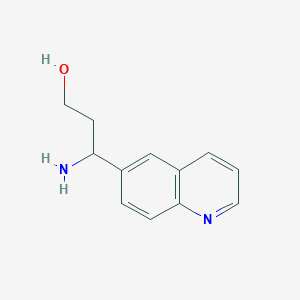
3-Amino-3-(quinolin-6-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3-(quinolin-6-yl)propan-1-ol is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol It features a quinoline ring attached to a propanol chain with an amino group at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(quinolin-6-yl)propan-1-ol typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the reduction of quinoline-6-carboxylic acid followed by amination and hydroxylation steps .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming amines.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often employed.
Substitution: Acyl chlorides or alkyl halides are typical reagents for substitution reactions.
Major Products:
Oxidation: Quinoline-6-carboxaldehyde or quinoline-6-carboxylic acid derivatives.
Reduction: 3-Amino-3-(quinolin-6-yl)propane.
Substitution: N-acyl or N-alkyl derivatives of the original compound.
科学研究应用
3-Amino-3-(quinolin-6-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active quinoline derivatives.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 3-Amino-3-(quinolin-6-yl)propan-1-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its structural similarity to other bioactive quinoline derivatives. These interactions can modulate biochemical pathways, leading to its observed biological effects .
相似化合物的比较
- 3-Amino-3-(quinolin-5-yl)propan-1-ol
- 3-Amino-3-(quinolin-8-yl)propan-1-ol
- 3-Amino-1-propanol
Comparison: 3-Amino-3-(quinolin-6-yl)propan-1-ol is unique due to the position of the amino and hydroxyl groups on the propanol chain and the specific substitution on the quinoline ring. This unique structure can result in different reactivity and biological activity compared to its analogs .
生物活性
3-Amino-3-(quinolin-6-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed examination of the biological activity of this compound, summarizing research findings, mechanisms of action, and comparative data with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound includes a quinoline moiety, which is known for its diverse biological activities. The presence of the amino alcohol group enhances its potential interactions with various biological targets.
The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes and receptors, modulating biochemical pathways that can lead to various biological effects. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, suggesting potential anticancer properties.
- Receptor Modulation : It may interact with receptors that play roles in cellular signaling pathways, influencing cell growth and apoptosis.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit the growth of cancer cells by targeting pathways such as BCL6 and NF-kB, which are crucial in tumorigenesis .
Table 1: Anticancer Activity of Quinoline Derivatives
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Quinoline derivatives are known to exhibit activity against various pathogens, suggesting that this compound may possess similar effects.
Case Study: Antimicrobial Properties
A study on related quinoline compounds demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial potential .
Comparative Analysis with Similar Compounds
Comparative studies highlight the unique properties of this compound relative to other quinoline derivatives.
Table 2: Comparison of Biological Activities
| Compound | Anticancer Activity | Antimicrobial Activity | Reference |
|---|---|---|---|
| 2-Amino-3-(1H-indol-3-yl)propan-1-ol | Moderate | Low | |
| 3-Amino-(quinolin-X)-propan-1-alcohol | High | Moderate | |
| This compound | TBD | TBD |
属性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
3-amino-3-quinolin-6-ylpropan-1-ol |
InChI |
InChI=1S/C12H14N2O/c13-11(5-7-15)9-3-4-12-10(8-9)2-1-6-14-12/h1-4,6,8,11,15H,5,7,13H2 |
InChI 键 |
DARYKJYXTYGLPD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)C(CCO)N)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















